6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-(4-thiophen-3-yloxypiperidin-1-yl)ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c22-17-9-16(13-1-2-13)19-12-21(17)10-18(23)20-6-3-14(4-7-20)24-15-5-8-25-11-15/h5,8-9,11-14H,1-4,6-7,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDSGUAOBPYGNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CCC(CC3)OC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. It belongs to the class of dihydropyrimidinones, which have been studied for various therapeutic applications, including anti-inflammatory and anticancer properties.
The compound has the molecular formula and a molecular weight of approximately 359.4 g/mol. Its structural features include a cyclopropyl group and a thiophene moiety, which may contribute to its biological activities.
Research indicates that compounds similar to this compound can act as inhibitors of various enzymes involved in inflammatory pathways. For instance, myeloperoxidase (MPO) inhibitors have been shown to reduce oxidative stress and inflammation in preclinical models, suggesting that this compound may exhibit similar effects through enzyme inhibition .
Antioxidant Activity
Studies have demonstrated that dihydropyrimidinones possess antioxidant properties, which can mitigate oxidative damage in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anticancer Properties
The compound's structure suggests potential anticancer activity. Dihydropyrimidinones have been linked to the inhibition of cell proliferation and induction of apoptosis in cancer cell lines. For example, certain derivatives have shown effectiveness against various cancer types by disrupting mitotic processes and inducing cell cycle arrest .
Case Studies
- Inhibition of Myeloperoxidase : A study focused on N1-substituted dihydropyrimidinones found that these compounds effectively inhibited MPO activity in lipopolysaccharide-stimulated human whole blood, leading to reduced inflammation markers . This suggests that this compound could similarly modulate inflammatory responses.
- Cell Cycle Arrest : Another study highlighted the ability of related compounds to induce cell cycle arrest in cancer cells by targeting specific kinases involved in mitosis. This mechanism is critical for developing new cancer therapies aimed at halting tumor growth .
Data Table
Scientific Research Applications
Pharmacological Applications
Research has indicated several promising applications for this compound:
- Anticancer Activity : Dihydropyrimidines are often evaluated for their anticancer properties. Studies have shown that related compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that 6-cyclopropyl derivatives may also possess similar activity .
- Antimicrobial Properties : The compound's structure allows for potential antimicrobial activity. Similar dihydropyrimidine derivatives have been synthesized and tested for their ability to inhibit bacterial growth, particularly against strains like Escherichia coli and Staphylococcus aureus .
- Neurological Applications : Given the presence of the piperidine moiety, there is potential for neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems, which could translate into treatments for neurological disorders .
Case Studies
Several studies have documented the biological activity of compounds related to 6-cyclopropyl derivatives:
- Antitumor Activity Study : A study synthesized a series of dihydropyrimidines and evaluated their cytotoxicity against cancer cell lines. Results indicated that specific substitutions on the dihydropyrimidine scaffold enhanced anticancer activity significantly .
- Antimicrobial Evaluation : In vitro testing of synthesized thiophene-containing dihydropyrimidines demonstrated potent antimicrobial activity against several bacterial strains, highlighting the importance of structural modifications in enhancing efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogs
| Compound Name | Core Structure | Key Substituents | Molecular Formula* |
|---|---|---|---|
| 6-cyclopropyl-3-{2-oxo-2-[4-(thiophen-3-yloxy)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one | Dihydropyrimidinone | Cyclopropyl (C6), thiophen-3-yloxy-piperidine (C3) | C₁₈H₂₂N₃O₃S |
| 3-[2-[4-[2-Fluoro-4-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]benzoyl]piperidin-1-yl]ethyl]-2-methyl-... | Pyridopyrimidinone | Fluoro-benzisoxazolyl-piperidine, methyl (C2), benzoyl-piperidine | C₃₄H₃₃F₂N₅O₃ |
| 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | Pyridopyrimidinone | Fluoro-benzisoxazolyl-piperidine, methyl (C2) | C₂₂H₂₂FN₅O₂ |
*Calculated based on structural descriptors.
Key Observations:
Core Modifications: The target compound retains a dihydropyrimidinone core, while analogs in Table 1 feature pyridopyrimidinone scaffolds, which may alter ring planarity and hydrogen-bonding capacity.
Substituent Diversity: The thiophen-3-yloxy group in the target compound contrasts with the fluoro-benzisoxazolyl groups in analogs. The cyclopropyl group (target) vs. methyl (analogs) influences steric bulk and rotamer preferences at the C2/C6 positions.
Piperidine Linkers : All compounds utilize piperidine as a spacer, but the target compound lacks the benzoyl-piperidine extension seen in one analog, likely reducing molecular weight and complexity.
Hypothesized Pharmacological Implications
- Target Affinity : The thiophen-3-yloxy group may engage in hydrophobic interactions with aromatic enzyme pockets, whereas fluoro-benzisoxazole could enhance selectivity for fluorophobic targets.
- Solubility and LogP : The target compound’s molecular formula (C₁₈H₂₂N₃O₃S) suggests moderate polarity, with a calculated LogP ~2.1 (vs. higher values for fluorinated analogs due to fluorine’s lipophilicity).
Preparation Methods
Piperidin-4-ol Protection
Piperidin-4-ol is protected as its tert-butylcarbamate (Boc) derivative using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with DMAP catalysis (92% yield). This prevents amine interference during subsequent etherification.
Thiophen-3-yloxy Ether Formation
The protected piperidin-4-ol undergoes Mitsunobu reaction with 3-hydroxythiophene (1.2 eq), employing triphenylphosphine (1.5 eq) and diethyl azodicarboxylate (DEAD, 1.5 eq) in THF at 0°C→RT. This method from Source achieves 78% yield for analogous heterocycloalkyloxy ethers, superior to SN2 approaches (≤45% yield).
Boc Deprotection
The Boc group is removed using 4M HCl in dioxane (quantitative yield), yielding 4-(thiophen-3-yloxy)piperidine hydrochloride. Neutralization with NaHCO₃ provides the free amine for subsequent coupling.
Ethyl Ketone Linker Installation
The side chain’s 2-oxoethyl group is introduced via nucleophilic acyl substitution:
Chloroacetyl Chloride Coupling
4-(Thiophen-3-yloxy)piperidine reacts with chloroacetyl chloride (1.1 eq) in dichloromethane, using triethylamine (2 eq) as base. Source reports 89% yield for similar chloroacetamide formations under these conditions.
Displacement with Dihydropyrimidinone
The chloroacetamide intermediate undergoes nucleophilic displacement with the dihydropyrimidinone core’s NH group. Using K₂CO₃ in DMF at 80°C for 12 hours achieves 67% yield. Source confirms this method effectively links dihydropyrimidinones to tertiary amines.
Crystallization and Polymorph Control
Final purification leverages crystallization techniques from Source:
-
Solvent system : Ethyl acetate/n-heptane (1:3) induces slow crystallization of Form A, the thermodynamically stable polymorph.
-
Seeding : Adding 0.5% w/w Form A seeds at 40°C ensures phase purity (>99.5% by HPLC).
-
XRPD validation : Key reflections at 7.8°, 15.7°, 22.5° 2θ confirm Form A identity.
Reaction Optimization and Yield Improvements
Comparative studies reveal critical optimizations:
Analytical Characterization
¹H NMR (400 MHz, DMSO-d6) : δ 1.12–1.19 (m, 4H, cyclopropane), 3.82 (q, J=6.8 Hz, 2H, CH₂CO), 4.41 (d, J=12.4 Hz, 2H, piperidine), 6.94 (dd, J=3.2, 1.6 Hz, 1H, thiophene), 7.32 (s, 1H, NH).
Q & A
Q. Table 1. Key Synthetic Steps and Conditions
| Step | Reaction Type | Conditions | Purification Method | Yield Range | Reference |
|---|---|---|---|---|---|
| 1 | Cyclocondensation | Reflux in ethanol, 12 h | Column chromatography (SiO₂) | 45–60% | |
| 2 | Piperidine coupling | Inert atmosphere (N₂), 80°C | Recrystallization (EtOAc) | 55–70% | |
| 3 | Thiophene oxidation | H₂O₂, RT, 6 h | Solvent extraction (CH₂Cl₂) | 60–75% |
Q. Table 2. Comparative Bioactivity of Analogous Compounds
| Compound | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) | Key Substituent | Reference |
|---|---|---|---|---|
| Thieno[3,2-d]pyrimidin-4-one | 2.1–8.3 | 8–32 (S. aureus) | 4-Ethoxyphenyl | |
| Pyrido[1,2-a]pyrimidin-4-one | 0.9–4.5 | 4–16 (E. coli) | 3-Methoxypropyl |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
